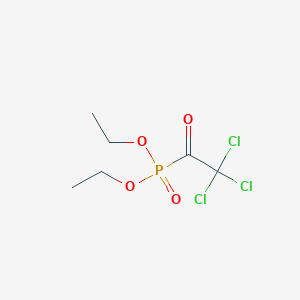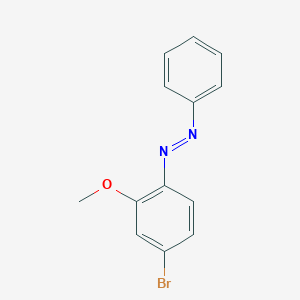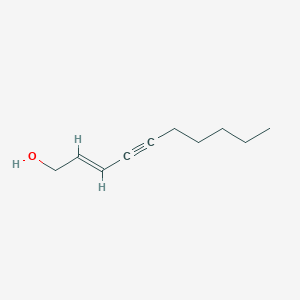
4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Descripción general
Descripción
The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazole is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. It is a derivative of thiadiazole, a class of compounds known for their diverse pharmacological properties. The methoxyphenyl group attached to the thiadiazole ring is a common structural motif in medicinal chemistry, often contributing to the binding affinity and selectivity of the compound towards biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those with a 4-methoxyphenyl group, typically involves cyclization reactions of appropriate precursors. For instance, the synthesis of 4,5-bis(substituted)-1,2,3-thiadiazoles has been achieved by synthesizing mono- and disubstituted thiadiazoles to explore structure-activity relationships for antithrombotic activity . Similarly, other studies have reported the synthesis of thiadiazole derivatives by cyclization of carboxylic acid groups with thiosemicarbazide , or by ultrasound-promoted one-pot synthesis methods for anticancer agents . These methods highlight the versatility of synthetic approaches for thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The substitution of the thiadiazole ring with a 4-methoxyphenyl group can influence the electronic properties and conformation of the molecule, which in turn can affect its biological activity. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . Additionally, X-ray crystallography provides detailed insights into the molecular geometry and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring. For example, Schiff base ligands derived from thiadiazole have been synthesized by condensation reactions . The reactivity of the thiadiazole ring also allows for its incorporation into larger molecular frameworks, such as in the synthesis of cephem antibiotics . The chemical versatility of thiadiazole derivatives enables the exploration of a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and drug-likeness. The presence of electron-donating groups, such as the methoxy group, can enhance the binding affinity of the compound to biological targets . Additionally, the lipophilicity and electronic properties of the molecule can be fine-tuned by varying the substituents on the thiadiazole ring, which is crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles .
Aplicaciones Científicas De Investigación
Antithrombotic Activity
4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole has shown potential as an antithrombotic agent. It inhibits collagen-induced platelet aggregation, suggesting a possible use in preventing blood clots (Thomas et al., 1985).
Corrosion Inhibition
A 1,3,4-thiadiazole derivative, closely related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazole, has been studied as a corrosion inhibitor for mild steel in acidic environments. This indicates its potential application in protecting metals from corrosion (Attou et al., 2020).
Receptor Antagonism
4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, structurally related to the compound , have been developed as selective antagonists for human adenosine A3 receptors. This suggests potential applications in targeting specific receptor pathways (Jung et al., 2004).
Antimicrobial Activity
Some 1,3,4-thiadiazole derivatives, which include structural elements of this compound, have demonstrated significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
Fungicidal Activity
The compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, which includes a thiadiazole ring similar to this compound, has been found to possess fungicidal properties (Wu, 2013).
Corrosion Inhibition for Copper
Another study on thiadiazole derivatives, including a compound closely related to this compound, has shown their effectiveness as corrosion inhibitors for copper in acidic environments (Tang et al., 2009).
Antiproliferative Activity
5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, structurally related to this compound, have shown promising antiproliferative activity against human cancer cell lines (Matysiak et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNFBURSZLZVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372307 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18212-22-1 | |
| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)



![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)








